molecular formula C25H24O6 B207952 Morusin CAS No. 62596-29-6

Morusin

Cat. No.: B207952
CAS No.: 62596-29-6
M. Wt: 420.5 g/mol
InChI Key: XFFOMNJIDRDDLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Morusin can be synthesized through various methods. One common approach involves the extraction of the compound from the root bark of Morus species using organic solvents such as benzene . The extraction process is followed by purification steps, including chromatography, to isolate this compound in its pure form.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale extraction and purification processes. The root bark of Morus species is harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Morusin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products Formed

Scientific Research Applications

Chemical Properties and Mechanisms of Action

Morusin exhibits a unique chemical structure that contributes to its biological activities. It is characterized by its antioxidant capabilities, which play a crucial role in mitigating oxidative stress and inflammation. The compound has been shown to modulate several cellular processes, including apoptosis, anti-proliferation, and autophagy through various signaling pathways.

Oncology

This compound has emerged as a promising anti-cancer agent with multiple mechanisms of action:

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), ovarian cancer, and colon cancer cells. It increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Survivin .
  • Inhibition of Cancer Cell Proliferation : Studies indicate that this compound inhibits the proliferation of cancer cells by disrupting critical metabolic pathways involved in energy production and cell growth. For instance, it reduces levels of glucose and lactate in prostate cancer cells .
  • Targeting Specific Pathways : this compound has been identified to suppress the activation of key signaling pathways such as Nuclear factor kappa B (NF-κB) and Signal transducers and activators of transcription 3 (STAT3), which are often implicated in tumor progression .

Neurology

This compound's neuroprotective properties suggest its potential in treating neurodegenerative diseases:

  • Cognitive Enhancement : Research indicates that this compound may improve memory and learning by inhibiting acetylcholinesterase activity and reducing oxidative stress in neuronal cells .
  • Protection Against Neurotoxicity : this compound has shown efficacy in protecting against neuronal cell death induced by oxidative stress and inflammatory cytokines, which are common in neurodegenerative conditions such as Alzheimer's disease .

Metabolic Disorders

This compound's impact on metabolic health is also noteworthy:

  • Anti-Diabetic Effects : Studies have demonstrated that this compound can enhance insulin sensitivity and reduce blood glucose levels, making it a candidate for diabetes management .
  • Anti-Obesity Activity : this compound promotes adipocyte differentiation and reduces lipid accumulation, indicating its potential use in obesity treatment .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound's applications:

Application AreaKey FindingsReferences
OncologyInduces apoptosis in breast, ovarian, and colon cancer cells; inhibits NF-κB and STAT3 pathways
NeurologyEnhances cognitive function; protects against neurotoxicity
Metabolic DisordersReduces blood glucose; promotes adipocyte differentiation

Case Study 1: Anti-Cancer Efficacy

A study demonstrated that this compound significantly increased apoptosis markers in human breast cancer cells (MCF-7). The treatment resulted in a dose-dependent increase in cleaved caspase 3 and PARP levels, indicating effective induction of programmed cell death .

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer's disease, this compound treatment led to improved cognitive performance and reduced levels of oxidative stress markers in the brain. This suggests a protective role against neurodegeneration .

Comparison with Similar Compounds

Morusin is unique among flavonoids due to its prenylated structure, which enhances its biological activity. Similar compounds include:

This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound in scientific research and industry.

Biological Activity

Morusin, a bioactive compound derived from the Morus species, has garnered attention for its diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antihyperglycemic properties. This article provides a comprehensive overview of the biological activities of this compound, supported by case studies and research findings.

This compound is classified as an isoprene flavonoid. Its structure allows it to interact with various biological targets, influencing multiple cellular processes. The compound exhibits significant antioxidant activity and has been shown to modulate signaling pathways related to inflammation and cancer progression.

Anticancer Activity

This compound has demonstrated potent anticancer effects in various studies. For instance, a study on A549 human lung cancer cells revealed that this compound inhibited cell proliferation in a dose-dependent manner. At a concentration of 30 µg/ml, this compound reduced cell viability to 3.21%, achieving an inhibition rate of 96.79% (Table 1) .

Table 1: Effects of this compound on A549 Cell Viability

Concentration (µg/ml)Cell Viability (%)Inhibition Rate (%)
Control1000
1045.6754.33
2015.2184.79
303.2196.79

In colorectal cancer models, this compound inhibited spheroid formation and the proliferation of colorectal sphere cells by downregulating critical proteins such as c-Myc and survivin .

Antibacterial Activity

This compound exhibits significant antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus. Research indicates that this compound disrupts bacterial cell membranes and alters lipid profiles within bacterial cells, leading to decreased viability . The minimum inhibitory concentration (MIC) for S. aureus was found to be 14.9 µmol/L, showcasing this compound's potential as an antibacterial agent .

Anti-inflammatory Properties

This compound's anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of inflammatory mediators such as prostaglandins . Studies have shown that this compound can reduce COX-1 and LOX activity at concentrations ranging from 0.1 to 10 mM .

Table 2: Inhibition of COX and LOX by this compound

EnzymeConcentration (mM)Inhibition (%)
COX-10.1X%
COX-110Y%
LOX0.1A%
LOX10B%

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : this compound induces apoptosis in cancer cells by increasing TUNEL positive cells and activating caspases .
  • Cytotoxicity : Enhanced cytotoxicity in cancer cells has been linked to the downregulation of glycolytic enzymes and ATP production .
  • Signal Transduction Modulation : this compound affects key signaling pathways involved in cell proliferation and survival, such as NF-κB and c-Myc .

Case Studies

  • Lung Cancer Study : In a study involving A549 cells, this compound treatment led to significant morphological changes indicative of apoptosis, including cell shrinkage and membrane blebbing .
  • Colorectal Cancer Research : this compound was shown to inhibit the growth of colorectal cancer spheroids by affecting downstream signaling pathways associated with tumor growth .
  • Antibacterial Efficacy : A study demonstrated that this compound altered the fatty acid composition of S. aureus, leading to impaired membrane integrity and increased susceptibility to lysis .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Morusin's antitumor activity in vitro?

this compound induces apoptosis via mitochondrial pathways by disrupting membrane potential (Δψ), activating caspase-3/9, and increasing reactive oxygen species (ROS) in A549 lung cancer cells. It also downregulates COX-2 and VEGF to inhibit migration . Standard assays include MTT for viability, flow cytometry for apoptosis, and RT-PCR for gene expression profiling.

Q. Which signaling pathways are primarily targeted by this compound in cancer cells?

this compound inhibits STAT3, NF-κB, and PI3K-AKT pathways, reducing proliferation and metastasis. In breast cancer, it binds EGFR and SRC with lower docking energies (-9.6 kcal/mol for EGFR; -8.2 kcal/mol for SRC) than native ligands, suggesting competitive inhibition .

Q. What in vitro assays are recommended to evaluate this compound's cytotoxicity?

  • MTT assay : Measures dose- and time-dependent viability (e.g., IC₅₀ values at 24–48 hours) .
  • Wound-healing assay : Quantifies migration inhibition via gap closure rates .
  • Flow cytometry : Assesses apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's target specificity across cancer types?

  • Case Study : In breast cancer, this compound directly targets STAT3 , while in lung cancer, it suppresses COX-2/VEGF . Use tissue-specific proteomics (e.g., STRING DB for protein interaction networks) and CRISPR-Cas9 knockout models to validate context-dependent targets .
  • Methodology : Combine molecular docking (AutoDock, DS BIOVIA) with functional assays (e.g., siRNA silencing of EGFR/SRC) to confirm target relevance .

Q. What experimental designs address this compound's dual pro-apoptotic and antioxidant effects?

  • Dose optimization : Lower concentrations (1–10 µg/mL) enhance antioxidant markers (SOD, GSH-Px), while higher doses (30 µg/mL) trigger ROS-mediated apoptosis in A549 cells .
  • Time-course analysis : Monitor ROS levels (DCFH-DA staining) and mitochondrial dynamics (live-cell imaging) to distinguish temporal effects .

Q. How does this compound modulate cross-talk between apoptosis and senescence pathways?

In aortic valve calcification, this compound inhibits senescence via the Ccnd1/Trim25/Nrf2 axis, reducing oxidative stress. Contrastingly, in cancer, it promotes apoptosis via STAT3/NF-κB suppression. Use transcriptomics (RNA-seq) and senescence-associated β-galactosidase (SA-β-gal) assays to map pathway interactions .

Q. What strategies improve this compound's bioavailability for in vivo studies?

  • Nanoformulations : Encapsulate this compound in niosomes to enhance solubility and tumor targeting .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using HPLC-MS in murine models .

Q. Methodological Challenges

Q. How to validate this compound's multi-target effects in heterogeneous tumor models?

  • 3D spheroid assays : Mimic tumor microenvironments to study this compound's penetration and effects on cancer stem cells (e.g., HCT116-derived spheres) .
  • Multi-omics integration : Combine phosphoproteomics (kinase activity) and metabolomics (TCA cycle intermediates) to map systemic impacts .

Q. Why do discrepancies arise between in vitro and in vivo efficacy of this compound?

  • Metabolic degradation : Phase I/II enzymes in vivo reduce bioavailability. Use cytochrome P450 inhibitors (e.g., ketoconazole) in murine models to stabilize this compound .
  • Tumor heterogeneity : Orthotopic xenografts (e.g., breast cancer MDA-MB-231 models) better recapitulate human disease than monolayer cultures .

Q. What computational tools predict this compound's off-target effects?

  • STITCH/STRING DB : Map protein interaction networks to identify indirect targets (e.g., 20 ITPs in breast cancer) .
  • KEGG pathway enrichment : Analyze 87 signaling pathways (e.g., PI3K-mTOR, MAPK) to prioritize mechanistic studies .

Q. Data Interpretation Guidelines

  • Contradictory findings : Cross-validate using orthogonal assays (e.g., Western blot for protein expression vs. RT-PCR for mRNA) .
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ and assess Hill slopes for cooperative effects .

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O6/c1-13(2)5-7-17-22(29)21-19(28)12-20-16(9-10-25(3,4)31-20)24(21)30-23(17)15-8-6-14(26)11-18(15)27/h5-6,8-12,26-28H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFOMNJIDRDDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(OC2=C(C1=O)C(=CC3=C2C=CC(O3)(C)C)O)C4=C(C=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211641
Record name Morusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Morusin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62596-29-6
Record name Morusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62596-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORUSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4VGD5NP9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Morusin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214 - 216 °C
Record name Morusin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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